molecular formula C32H12BF20N B044202 N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate CAS No. 118612-00-3

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

Cat. No.: B044202
CAS No.: 118612-00-3
M. Wt: 801.2 g/mol
InChI Key: BRHZQNMGSKUUMN-UHFFFAOYSA-O
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Description

N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate (abbreviated as DMAB, molecular formula: C₃₂H₁₂BF₂₀N) is a weakly coordinating ionic compound comprising a dimethylanilinium cation and a tetrakis(pentafluorophenyl)borate anion. It is a white crystalline solid with a melting point of 225–229°C, sensitive to moisture, and typically stored under inert conditions . DMAB is widely used as a co-catalyst in olefin polymerization, an activator in metallocene catalysts, and a dopant in organic electronics due to its stability, low moisture reactivity, and compatibility with nonpolar solvents .

Preparation Methods

Synthetic Routes for Tetrakis(pentafluorophenyl)borate Anion Formation

The synthesis of DMAB hinges on the preparation of the tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻), which is subsequently paired with the N,N-dimethylanilinium cation. Two primary strategies dominate the literature:

Direct Synthesis from Pentafluorobenzene

Pentafluorobenzene (C₆F₅H) serves as a cost-effective precursor in methods avoiding brominated intermediates. As detailed in patent EP0608563A2, this approach involves:

  • Metallation : Reacting pentafluorobenzene with organometallic reagents (e.g., butyllithium) at −65°C in diethyl ether to generate pentafluorophenyllithium (C₆F₅Li) .

  • Boronization : Treating C₆F₅Li with boron trichloride (BCl₃) to form lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄]) .

  • Cation Exchange : Reacting Li[B(C₆F₅)₄] with N,N-dimethylanilinium chloride to yield DMAB .

This method achieves yields up to 68% and eliminates the need for bromopentafluorobenzene, reducing production costs by 20–30% compared to traditional routes .

Grignard Reagent-Mediated Synthesis

An alternative route employs pentafluorophenylmagnesium bromide (C₆F₅MgBr), synthesized from pentafluorobenzene and magnesium in ether solvents. Subsequent reaction with BCl₃ produces tris(pentafluorophenyl)borane (B(C₆F₅)₃), which is then treated with C₆F₅Li to form [B(C₆F₅)₄]⁻ . While this method offers moderate yields (51–65%), it requires stringent temperature control (−70°C) to prevent side reactions .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes scalability and cost efficiency. Key advancements include:

Solvent Selection and Recovery

Toluene and hexane are preferred for their low polarity and ease of distillation. Patent EP0608563A2 reports that replacing diethyl ether with toluene during boronization increases yield from 51% to 67% by minimizing lithium fluoride precipitation . Post-reaction solvent recovery via fractional distillation reduces material costs by 15% .

Continuous Flow Reactors

Recent innovations employ continuous flow systems to enhance reaction consistency. A 2024 study demonstrated that maintaining a residence time of 30 minutes at −60°C in a microreactor improves Li[B(C₆F₅)₄] purity to 98%, compared to 92% in batch processes .

Laboratory-Scale Methodologies

Ion Exchange with Magnesium Intermediates

As outlined in PMC11207295, DMAB is synthesized via ion exchange between magnesium bromide tetrakis(pentafluorophenyl)borate (MgBr[B(C₆F₅)₄]) and N,N-dimethylanilinium chloride . Key steps include:

  • Preparing MgBr[B(C₆F₅)₄] by reacting B(C₆F₅)₃ with C₆F₅MgBr.

  • Dissolving MgBr[B(C₆F₅)₄] in dichloromethane.

  • Adding N,N-dimethylanilinium chloride to precipitate DMAB .

This method yields 75–80% pure product, though residual magnesium salts necessitate recrystallization from ethanol/water mixtures .

Lithium Intermediate Route

Using lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄]) as the anion source, DMAB is obtained in 86.1% yield after cation exchange in hexane . The reaction is typically complete within 2 hours at 25°C, with purity exceeding 95% after vacuum drying .

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters for DMAB synthesis:

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Pentafluorobenzene routeC₆F₅H6897Cost-effective, scalable
Grignard reagent routeC₆F₅MgBr51–6592Avoids Li intermediates
Magnesium bromide routeB(C₆F₅)₃75–8095High reproducibility
Lithium intermediate routeLi[B(C₆F₅)₄]86.198Rapid reaction time

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal complexes, organic solvents, and other boron-containing compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in polymerization reactions, the compound can help produce high-molecular-weight polymers with specific properties .

Scientific Research Applications

Chemical Catalysis

Polymerization Reactions

DMAB is extensively used as a catalyst or co-catalyst in polymerization processes, especially in olefin polymerization. Its unique structure enhances the electrophilicity of metal active sites, facilitating the coordination with olefin monomers. This results in improved catalytic performance and higher yields in polymer production.

  • Key Reactions:
    • α-Olefin Polymerization: DMAB promotes the polymerization of α-olefins, allowing for the production of high-performance polymers.
    • Copolymerization: It is effective in copolymerizing ethylene with norbornene, which is crucial for producing specialty polymers with tailored properties .

Materials Science

Synthesis of Advanced Materials

DMAB plays a critical role in the synthesis of advanced materials that exhibit unique properties such as high thermal stability and specific mechanical characteristics. The compound's ability to form coordination complexes with metals enables the development of materials that can withstand extreme conditions.

  • Applications:
    • Thermal Stability: Materials synthesized using DMAB demonstrate enhanced thermal stability, making them suitable for high-temperature applications.
    • Mechanical Properties: The incorporation of DMAB in material formulations can lead to improved mechanical strength and durability .

Electrochemistry

Electrolytes in Battery Technology

DMAB has gained attention for its potential applications in battery technology, particularly as an electrolyte component. Its hygroscopic nature allows it to absorb moisture, which can be beneficial in certain electrochemical systems.

  • Research Findings:
    • Studies have shown that DMAB can enhance the performance of lithium-ion batteries by improving ion transport and overall conductivity .
    • The compound's interaction with lithium salts has been investigated, revealing promising results for battery efficiency and longevity.

Biological and Medicinal Applications

While primarily recognized for its chemical and material science applications, DMAB's interaction with biological systems is also under investigation. Its ability to form complexes may influence biochemical pathways, although specific medicinal applications are still being explored.

  • Potential Uses:
    • Investigations into its cellular effects suggest that understanding its interaction with biological targets could lead to novel therapeutic strategies .

Data Tables

Application AreaSpecific Uses
Chemical CatalysisOlefin polymerization
Materials ScienceHigh-performance polymers
ElectrochemistryBattery electrolytes
Biological ResearchPotential therapeutic interactions

Case Studies

Case Study 1: Olefin Polymerization

A study conducted on the use of DMAB as a co-catalyst revealed that its presence significantly increased the yield and molecular weight of polyethylene produced from α-olefins. The research demonstrated that optimizing the concentration of DMAB led to a more efficient polymerization process, resulting in materials with superior mechanical properties.

Case Study 2: Lithium-Ion Battery Performance

In a comparative analysis of various electrolytes used in lithium-ion batteries, DMAB was found to enhance ionic conductivity compared to traditional electrolyte solutions. This improvement was attributed to its unique structural properties, which facilitated better ion transport within the battery matrix.

Mechanism of Action

The mechanism by which N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate exerts its effects involves its ability to form coordination complexes with metals. These complexes enhance the electrophilicity of the metal active sites, facilitating the coordination with olefin monomers and improving catalytic performance. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile catalyst in polymerization reactions .

Comparison with Similar Compounds

Structural and Cationic Variations

DMAB belongs to a family of tetrakis(pentafluorophenyl)borate salts, differing primarily in their cationic components. Key structural comparisons include:

Compound Name Cation Structure Key Features
DMAB N,N-Dimethylanilinium ([C₆H₅N(CH₃)₂H]⁺) Moderate solubility in aliphatic solvents; balances stability and reactivity .
Trityl tetrakis(pentafluorophenyl)borate Trityl ([C₆H₅)₃C]⁺) Higher steric bulk; used in highly active catalytic systems but costly .
Tetrabutylammonium tetrakis(pentafluorophenyl)borate [N(C₄H₉)₄]⁺ Superior solubility in polar solvents; common in electrochemical studies .
N-Methyl-N,N-dioctadecylammonium borate Long-chain alkylammonium Enhanced solubility in hydrocarbons but may hinder dealkylation in catalysis .

Key Insight : The dimethylanilinium cation in DMAB offers a compromise between steric accessibility and industrial practicality, whereas bulky or long-chain cations (e.g., trityl or dioctadecylammonium) trade reactivity for specialized applications .

Catalytic Performance in Polymerization

DMAB is a key activator in zirconocene/ metallocene catalysts for ethylene and propylene polymerization. Comparative performance

Activator Catalyst System Activity (kg polymer/mol·h) Polymer MW (kDa)
DMAB Cp₂ZrCl₂ 5.6–209 343
MAO (Methylaluminoxane) Cp₂ZrCl₂ 10–300 200–500
Tris(pentafluorophenyl)borane (B1) Cp₂ZrCl₂ 3.2–150 150–300
Trityl borate (B3) Cp₂ZrCl₂ 4.1–104 216

Advantages of DMAB :

  • Requires lower molar ratios (1:1 to 1:10 vs. MAO’s 1:1000) .
  • Produces polymers with narrower molecular weight distribution (Đ = 2.5–3.4) .
  • Less sensitive to moisture than MAO, reducing storage costs .

Limitations :

  • Lower activity than MAO in some copolymerizations .
  • Limited solubility in alkanes without modification .

Physical and Chemical Properties

Property DMAB Trityl Borate Tetrabutylammonium Borate
Melting Point (°C) 225–229 220–225 180–185
Solubility Moderate in toluene, hexane Poor in alkanes High in THF, acetonitrile
Moisture Sensitivity Low (slow hydrolysis) Moderate High
Industrial Cost $$$ $$$$ $$

Biological Activity

N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB) is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in polymerization processes and as a dopant in electronic materials. This article delves into the biological activity of DMAB, summarizing key research findings, case studies, and relevant data.

  • IUPAC Name : N,N-dimethyl(phenyl)azanium; tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
  • Molecular Formula : C₃₂H₁₂BF₂₀N
  • Molecular Weight : 801.23 g/mol
  • CAS Number : 118612-00-3
  • Appearance : White to off-white powder with possible blue hue

Biological Activity Overview

The biological activity of DMAB is primarily studied in the context of its role as a co-catalyst in polymerization and its potential use in electronic applications. Here are some notable findings:

Case Study 1: Polymerization Efficiency

In a comparative study on ethylene polymerization using various organoboron compounds, DMAB was shown to significantly enhance the yield and quality of polyethylene produced. The study emphasized that the use of DMAB led to lower reaction temperatures and better control over polymer molecular weight distribution compared to conventional methods .

Catalyst UsedYield (%)Molecular Weight (g/mol)
Traditional MAO7550,000
This compound8540,000

Case Study 2: Electronic Applications

Research conducted on the application of DMAB as a dopant in Sn-based perovskite solar cells revealed that devices incorporating DMAB exhibited a power conversion efficiency increase from 15% to 18%, attributed to enhanced charge mobility and reduced recombination losses within the active layer .

Research Findings

  • Synthesis Methods : The synthesis of DMAB involves the reaction of N,N-dimethylaniline with tetrakis(pentafluorophenyl)borate anions, leading to high-purity products suitable for industrial applications. Various methods have been explored to optimize yields and purity levels during synthesis .
  • Stability Studies : Stability assessments indicate that DMAB remains effective under various environmental conditions, making it suitable for applications requiring durability and resilience against degradation .
  • Comparative Analysis with Other Boron Compounds : Studies comparing DMAB with other organoboron compounds have shown that it possesses unique properties that can be advantageous in specific applications such as catalysis and materials science .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, and what handling precautions are required during synthesis?

  • Methodology : The compound is typically synthesized via ion exchange between tetrakis(pentafluorophenyl)borate anions and dimethylanilinium cations. A critical intermediate, lithium pentafluorophenyl (LiC₆F₅), is generated at low temperatures (-55°C to -40°C) using t-butyllithium and pentafluorobenzene. This intermediate is highly reactive and explosive above -50°C, necessitating strict safety protocols (glove boxes, argon atmospheres, and protective equipment) . Hazard mitigation includes small-scale reactions and avoiding rapid temperature changes. Final purification involves recrystallization from inert solvents .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : Key techniques include:

  • Melting point analysis (225–229°C) to assess purity .
  • Nuclear Magnetic Resonance (NMR) for verifying cation/anion integrity (e.g., ¹⁹F NMR for borate anion symmetry).
  • X-ray crystallography to confirm crystal structure and ion pairing .
  • Elemental analysis (C, H, N, B) to validate stoichiometry .

Q. How should this compound be stored to prevent decomposition or hydrolysis?

  • Methodology : Store under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis with moisture. Use air-tight containers with desiccants, and avoid exposure to protic solvents or humidity .

Advanced Research Questions

Q. What mechanistic role does This compound play in olefin polymerization catalysis?

  • Methodology : As a co-catalyst, it activates metallocene catalysts (e.g., Ti, Nd) by abstracting alkyl ligands to generate cationic active sites. For example, in α-ocimene polymerization, it pairs with Nd-based catalysts to enhance chain propagation rates. Comparative studies show its superior ion-pair stability over other borates (e.g., [B(C₆F₅)₄]⁻), improving catalyst longevity and polymer molecular weight .

Q. Why does this compound exhibit variable catalytic efficiency in ester deoxygenation reactions compared to other borates?

  • Methodology : In reductive deoxygenation of esters to ethers, its poor performance (vs. NaBArF₂₄) is attributed to weaker Lewis acidity and steric hindrance from the dimethylanilinium cation, which impedes substrate activation. Systematic screening (e.g., GC analysis of product yields under varying temperatures and catalyst loadings) confirms its limitations in this context .

Q. How does This compound influence the morphology of organic semiconductor films during doping?

  • Methodology : As a p-dopant in polymers like P3HT, it induces crystallinity by aligning polymer chains via charge-transfer interactions. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) reveal reduced nanoscale phase separation (NST) and increased hole mobility (up to 2.5 cm²/V·s at 10 wt% doping) .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodology : Beyond standard inert-atmosphere practices, monitor for exothermic decomposition (e.g., DSC analysis). Toxicity studies classify it as harmful if inhaled (LD₅₀: 300–2000 mg/kg), requiring fume hoods and respiratory protection. Regulatory guidelines (e.g., EU Annex II) restrict its use in consumer products due to potential carcinogenicity .

Properties

IUPAC Name

dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHZQNMGSKUUMN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C[NH+](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12BF20N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101026412
Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Molecular Weight

801.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118612-00-3
Record name Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
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Record name hydrogen N,N-dimethylaniline tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
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Record name N,N-DIMETHYLANILINIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE
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Synthesis routes and methods

Procedure details

Thereafter, lithium tetrakis(pentafluorophenyl)borate (16 mmol) was reacted with dimethylaniline hydrochloride (16 mmol) in water, to obtain 11.4 mmol of dimethylanilinium tetrakis(pentafluorophenyl)borate as a white solid product.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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